molecular formula C9H5BrFNO2 B1530322 2-Bromo-4-cyano-3-fluorophenylacetic acid CAS No. 1805524-07-5

2-Bromo-4-cyano-3-fluorophenylacetic acid

Cat. No.: B1530322
CAS No.: 1805524-07-5
M. Wt: 258.04 g/mol
InChI Key: CUGHTEVZPSSBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-cyano-3-fluorophenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and fluorine substituents on a phenyl ring

Preparation Methods

The synthesis of 2-Bromo-4-cyano-3-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-cyano-3-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

2-Bromo-4-cyano-3-fluorophenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-4-cyano-3-fluorophenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, a derivative designed as an enzyme inhibitor would bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-cyano-3-fluorophenylacetic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name

2-(2-bromo-4-cyano-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-8-5(3-7(13)14)1-2-6(4-12)9(8)11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGHTEVZPSSBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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